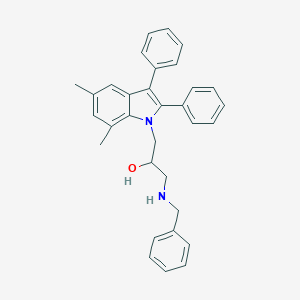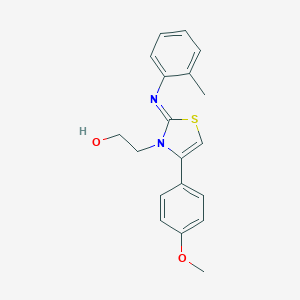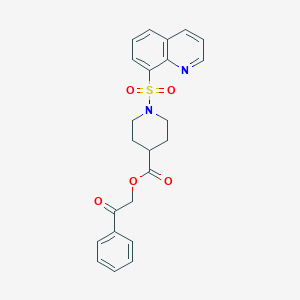
1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other methods.
Functionalization: The indole core is then functionalized with dimethyl and diphenyl groups through electrophilic aromatic substitution reactions.
Amination: The benzylamino group is introduced via nucleophilic substitution reactions.
Alcohol Formation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzylamino and indole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Modulation: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(benzylamino)-3-(5,7-dimethyl-2-phenyl-1H-indol-1-yl)-2-propanol: A similar compound with one less phenyl group.
1-(benzylamino)-3-(5,7-dimethyl-1H-indol-1-yl)-2-propanol: A compound with no phenyl groups on the indole core.
Uniqueness
1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is unique due to its specific substitution pattern on the indole core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C32H32N2O |
|---|---|
Molecular Weight |
460.6g/mol |
IUPAC Name |
1-(benzylamino)-3-(5,7-dimethyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C32H32N2O/c1-23-18-24(2)31-29(19-23)30(26-14-8-4-9-15-26)32(27-16-10-5-11-17-27)34(31)22-28(35)21-33-20-25-12-6-3-7-13-25/h3-19,28,33,35H,20-22H2,1-2H3 |
InChI Key |
KCUNRRRNZPJVQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CNCC3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CNCC3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)

![4-[(4-tert-butyl-3-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380834.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B380836.png)
![2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B380838.png)
![1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B380840.png)
![2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380842.png)
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B380844.png)

![Ethyl 2-{[(4-phenoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380847.png)

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B380849.png)
